molecular formula C10H9NO2 B1585224 7-Ethylisatin CAS No. 79183-65-6

7-Ethylisatin

Cat. No. B1585224
Key on ui cas rn: 79183-65-6
M. Wt: 175.18 g/mol
InChI Key: YMZGAPGIOFRUFU-UHFFFAOYSA-N
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Patent
US07465799B2

Procedure details

This compound was synthesized by the procedure described above for Compound 2, reacting 7-ethyl-1H-indole-2,3-dione (1.00 g, 5.71 mmol) with intermediate 2 (1.62 g, 7.14 mmol). The crude acid was purified as described above for Compound 3 to give product as a bright yellow powder (Compound 7, 0.488 g, 25% yield): 1H NMR (400 MHz, DMSO-D6) δ 1.21 (t, J=7.5 Hz, 3H) 3.11 (q, J=7.3 Hz, 2H) 4.32 (s, 2H) 7.34 (s, 4H) 7.40 (d, J=7.1 Hz, 1H) 7.46 (t, 1H) 8.32 (d, J=8.1 Hz, 1H); HRMS (ESI+) calcd for C19H17ClNO3 (MH+) 342.0892, found 342.0890.
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.62 g
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC2[C:16]([OH:17])=[C:15](C(O)=O)[C:14]3[C:9](=[C:10]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[CH:11]=[CH:12][CH:13]=3)[N:8]=2)=CC=1.C(C1C=CC=C2C=1NC(=[O:40])C2=O)C.C(OCC(=O)CC1C=CC(Cl)=CC=1)(=O)C.ClC1C=CC(CC2C(O)=C(C(O)=O)C3C(=C(CC)C=CC=3)N=2)=CC=1>>[C:21]1([C:10]2[CH:11]=[CH:12][CH:13]=[C:14]3[C:9]=2[NH:8][C:16](=[O:17])[C:15]3=[O:40])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NC3=C(C=CC=C3C(=C2O)C(=O)O)CC)C=C1
Step Two
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NC3=C(C=CC=C3C(=C2O)C(=O)O)C2=CC=CC=C2)C=C1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C=1C=CC=C2C(C(NC12)=O)=O
Step Four
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(=O)OCC(CC1=CC=C(C=C1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized by the procedure
CUSTOM
Type
CUSTOM
Details
The crude acid was purified

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=C2C(C(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.488 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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